1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
Beschreibung
Eigenschaften
Molekularformel |
C13H17N3O |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
3-(piperidin-4-ylmethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H17N3O/c17-13-15-11-3-1-2-4-12(11)16(13)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,17) |
InChI-Schlüssel |
WUNDUQNDDMRLQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CN2C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Acid-Catalyzed Cyclization
A widely reported method involves the condensation of 1,2-diaminobenzene with 4-piperidinecarboxylic acid under acidic conditions. In this approach, refluxing the reactants in hydrochloric acid facilitates the formation of the benzimidazole core while simultaneously incorporating the piperidine moiety. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by cyclodehydration to yield the heterocyclic structure. This one-pot method achieves a 63% yield and is notable for its simplicity, though purification challenges arise due to byproduct formation.
Multi-Step Functionalization via Boc Protection
A patent-pending method employs 4-piperidone hydrochloride as the starting material, leveraging tert-butoxycarbonyl (Boc) protection to enhance reaction specificity. The synthesis unfolds in four stages:
-
Boc Protection : Reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate in aqueous acetone, yielding N-tertbutyloxycarbonyl-4-piperidone with a 93% yield .
-
Reductive Amination : Conversion to a secondary amine using sodium cyanoborohydride, followed by acidification to remove the Boc group.
-
Curtius Rearrangement : Treatment with nitrene diphenylphosphine and triethylamine induces a Curtius rearrangement, forming the imidazolone ring.
-
Final Cyclization : Alkylation with 2-chloro-3-pyridinecarboxylic acid under basic conditions completes the synthesis, yielding the target compound at 78% efficiency .
This route prioritizes regioselectivity and scalability, though it requires stringent nitrogen atmospheres and specialized reagents.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. For instance, dimethyl sulfoxide (DMSO) enhances the nucleophilicity of intermediates in alkylation steps, while toluene optimizes Curtius rearrangements by stabilizing transition states. Temperature modulation also plays a role:
Catalytic Additives
The inclusion of potassium iodide in alkylation reactions (e.g., coupling bromomethyl intermediates with piperidines) accelerates nucleophilic substitution by generating a more reactive iodide intermediate. Similarly, triethylamine neutralizes acidic byproducts during Curtius rearrangements, preventing undesired side reactions.
Analytical Characterization
Spectroscopic Data
-
NMR : The protonated piperidine nitrogen resonates at δ 3.2–3.5 ppm (¹H NMR), while the benzimidazole carbonyl appears at 170–175 ppm in ¹³C NMR spectra.
-
X-ray Crystallography : Single-crystal analyses confirm a boat conformation for the piperidine ring and planar geometry for the benzimidazole core. Hydrogen bonding between the imidazolium ion and chloride counterions stabilizes the crystal lattice.
Purity and Yield Comparison
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed cyclization | 63% | One-pot synthesis, minimal reagents | Byproduct formation, low yield |
| Multi-step Boc route | 78–93% | High selectivity, scalable | Complex steps, inert atmosphere needed |
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted benzimidazole or piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Biological Applications
Pharmacological Research:
1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been explored for its pharmacological properties, particularly as a potential therapeutic agent. Studies indicate that it may exhibit activity against various biological targets:
- Antimicrobial Activity: Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives containing benzimidazole moieties are known for their effectiveness against microbial strains .
- Anticancer Potential: Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. The compound's ability to modulate enzyme activity may contribute to its anticancer effects, as seen in studies involving related compounds .
Case Studies
Several studies have documented the applications and effects of this compound:
- Antimicrobial Evaluation: A study synthesized various derivatives of piperidine and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating promising results for compounds similar to 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one .
- Anticancer Screening: In vitro assays have shown that certain benzimidazole derivatives can significantly inhibit the growth of colorectal carcinoma cells, indicating potential applications in cancer therapy .
Industrial Applications
Beyond biological research, 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is also utilized in material sciences for developing new chemical processes and materials due to its unique chemical structure.
Summary
Wirkmechanismus
The mechanism of action of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial cell wall synthesis and central nervous system pathways.
Pathways Involved: It inhibits microbial growth by interfering with cell wall synthesis and exerts hypotensive effects by modulating central nervous system receptors.
Vergleich Mit ähnlichen Verbindungen
Phospholipase D (PLD) Inhibitors
- Dual PLD1/PLD2 Inhibition: Unmodified analogs of 1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one exhibit dual PLD1/PLD2 inhibition with IC₅₀ values in the nanomolar range but lack isoform selectivity. For example, compound 58 inhibits PLD1 (IC₅₀: 660 nM) and PLD2 (IC₅₀: 6.8 µM), showing a 10-fold preference for PLD1 .
- Achieving Selectivity : Halogenation (e.g., 5-F, 5-Cl) enhances PLD1 inhibition, while scaffold replacement (e.g., 1,3,8-triazaspirodecan-4-one) confers PLD2 selectivity. Compound 72 inhibits PLD2 with an IC₅₀ of 72 nM vs. 720 nM for PLD1 .
Muscarinic Acetylcholine Receptors (mAChRs)
Dopamine D2 Receptor Antagonists
- Domperidone : Structural additions (chlorine, propyl-piperidinyl) shift the activity toward dopamine D2 receptor antagonism, reducing PLD affinity. Domperidone’s GI₅₀ in MDA-MB-231 cells is 0.4 µM, highlighting its cytotoxic off-target effects .
Key SAR Insights
Piperidine Substitution :
- N-Methylation : Reduces PLD potency but improves metabolic stability.
- Bipiperidinyl Expansion : Enhances mAChR selectivity (e.g., TBPB) .
Benzimidazolone Modifications :
- Halogenation (5-F, 5-Cl) : Increases PLD1 inhibition (e.g., compound 58 ) .
- Scaffold Replacement : Switching to spirocyclic systems (e.g., 1,3,8-triazaspirodecan-4-one) shifts selectivity to PLD2 .
Linker Flexibility :
- Methyl vs. Ethyl Spacers : Shorter linkers (methyl) improve PLD1 affinity, while longer chains favor PLD2 .
Biologische Aktivität
1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, also known as benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound features a unique structural framework that combines a piperidine ring with a benzimidazole core, contributing to its potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 88915-17-7 |
| Molecular Formula | C13H17N3O |
| Molecular Weight | 267.75 g/mol |
| IUPAC Name | 3-(piperidin-4-ylmethyl)-1H-benzimidazol-2-one; hydrochloride |
| Solubility | Enhanced by hydrochloride form |
The biological activity of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It modulates their activity, influencing various signaling pathways. Notably, it has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses.
Antiinflammatory Activity
Recent studies have demonstrated that derivatives of this compound can significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For instance, certain derivatives showed up to 39.2% inhibition of pyroptosis at specific concentrations . This suggests that modifications to the compound can enhance its anti-inflammatory properties.
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial effects. In vitro studies indicate strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- NLRP3 Inhibition : A study highlighted that compounds derived from the benzimidazole scaffold exhibited significant NLRP3 inhibition, with some derivatives preventing pyroptosis and reducing IL-1β levels by approximately 19% at a concentration of 10 µM .
- Antimicrobial Efficacy : Another research focused on the antibacterial properties of related compounds revealed that modifications to the piperidine ring could enhance activity against various bacterial strains, indicating a structure-activity relationship worth exploring further .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals distinct advantages in terms of biological activity:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one | High | Significant |
| 4-Methyl-2-piperidin-3-yl-1H-benzimidazole | Moderate | Low |
| N-(1,3-Benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine | Moderate | Moderate |
Q & A
Q. What are the optimized synthetic routes for 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one and its derivatives?
- Methodological Answer: The compound is synthesized via nucleophilic substitution using 4-piperidinemethanol and 2-chloromethylbenzimidazole in dimethylformamide (DMF) with triethylamine as a catalyst. The reaction proceeds under reflux, followed by cooling, filtration, and vacuum drying. Purification is achieved via methanol recrystallization. Derivatives are synthesized by reacting the parent compound with substituted amines in ethanol under acidic conditions (e.g., sodium acetate), followed by reflux, filtration, and recrystallization .
Q. How is spectroscopic characterization (NMR, IR, MS) employed to confirm the structure of this compound?
- Methodological Answer: Structural confirmation relies on:
- 1H-NMR/13C-NMR: Peaks for piperidinyl protons (δ 1.5–2.8 ppm), benzimidazole aromatic protons (δ 7.2–7.8 ppm), and methylene bridges (δ 3.5–4.0 ppm).
- IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) matching theoretical molecular weights.
Cross-referencing these data with computational predictions ensures structural integrity .
Q. What initial biological evaluation strategies are used to assess this compound's activity?
- Methodological Answer: Preliminary screening involves:
- In vitro receptor binding assays (e.g., histamine H1/H4 receptors) to identify target affinity.
- Dose-response studies to determine IC50/EC50 values.
- Thermal stability analysis (TGA/DTA) to correlate decomposition profiles with bioactivity retention .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer: SAR analysis focuses on:
- Substituent modification: Introducing electron-withdrawing/donating groups on the benzimidazole or piperidine rings to modulate receptor affinity.
- Bioisosteric replacement: Swapping the methylene bridge with sulfur or oxygen to alter pharmacokinetics.
- Pharmacophore mapping: Identifying critical binding motifs (e.g., hydrogen-bond acceptors in the piperidine ring) using crystallographic or docking data .
Q. What computational methods predict the reactivity and binding interactions of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Calculates electronic properties (HOMO-LUMO gaps) to predict regioselectivity in derivatization reactions.
- Molecular Docking: Simulates binding poses in target proteins (e.g., histamine receptors) using software like AutoDock or Schrödinger. Key interactions include π-π stacking with aromatic residues and hydrogen bonding with active-site aspartate .
Q. How are degradation pathways and stability under varying conditions analyzed?
- Methodological Answer:
- Forced degradation studies: Expose the compound to heat, light, or hydrolytic conditions (acid/base).
- HPLC-MS analysis: Identify degradation products (e.g., imidazolone ring-opening products).
- Kinetic stability modeling: Use Arrhenius plots to predict shelf-life under storage conditions .
Q. What strategies are employed to design dual-target ligands (e.g., histamine H1/H4 receptors) using this scaffold?
- Methodological Answer:
- Hybrid pharmacophore design: Combine structural motifs from known H1/H4 ligands (e.g., flexible alkyl chains for H1, basic piperidine for H4).
- Functional assays: Measure cAMP inhibition (H4) and calcium mobilization (H1) in transfected HEK293 cells.
- Selectivity profiling: Screen against off-target receptors (e.g., adrenergic, serotonin) to minimize side effects .
Q. How is thermal decomposition behavior characterized to ensure formulation stability?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Measures mass loss (%) at increasing temperatures (e.g., 25–500°C) to identify decomposition thresholds.
- Differential Thermal Analysis (DTA): Detects endothermic/exothermic events (e.g., melting, oxidation) correlated with structural breakdown.
- Isothermal stability testing: Incubate at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
Q. What factors influence regioselectivity in derivatization reactions of this compound?
- Methodological Answer:
- Steric effects: Bulky substituents on the piperidine ring favor substitution at the less hindered nitrogen.
- Electronic effects: Electron-deficient benzimidazole rings direct electrophilic attacks to the para position.
- Catalytic optimization: Use palladium catalysts for Suzuki couplings or copper for Ullmann reactions to achieve selective cross-coupling .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
